

Sparassol IUPAC name and synonyms for database searching

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Compound of Interest		
Compound Name:	Sparassol	
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Sparassol: A Technical Guide for Researchers

An In-depth Examination of its Chemical Identity, Biological Activity, and Avenues for Scientific Investigation

For researchers and scientists engaged in drug discovery and development, a comprehensive understanding of promising natural compounds is paramount. **Sparassol**, a metabolite primarily isolated from the cauliflower mushroom (Sparassis crispa), has garnered attention for its notable antibiotic and antifungal properties. This technical guide provides a detailed overview of **Sparassol**, including its precise chemical nomenclature, strategies for database searching, and a review of its biological activities and associated molecular pathways.

Chemical Identification and Nomenclature

A precise understanding of a compound's chemical identity is the foundation of rigorous scientific inquiry. The nomenclature of **Sparassol** is well-defined, with its systematic name assigned by the International Union of Pure and Applied Chemistry (IUPAC) as methyl 2-hydroxy-4-methoxy-6-methylbenzoate.[1] This name precisely describes its molecular structure, which is key for unambiguous identification in research and publications.

To facilitate comprehensive literature and database searches, it is crucial to be aware of the various synonyms and identifiers for **Sparassol**. These are summarized in the table below.



Identifier Type	Identifier	
IUPAC Name	methyl 2-hydroxy-4-methoxy-6- methylbenzoate[1][2][3]	
Common Name	Sparassol	
Synonyms	Methyl everninate, 2-hydroxy-4-methoxy-6-methylbenzoic acid methyl ester, Methyl 4-methoxy-6-methylsalicylate, Orsellinic acid methyl ester 4-methyl ether, Methyl 3-hydroxy-5-methoxy-2-toluate[1][3][4]	
CAS Number	520-43-4[1][2][4]	
PubChem CID	596344[1][2][3]	
InChI	InChI=1S/C10H12O4/c1-6-4-7(13-2)5- 8(11)9(6)10(12)14-3/h4-5,11H,1-3H3[1][2]	
InChIKey	PFVPJOAAHSOENR-UHFFFAOYSA-N[1][2][3]	
SMILES	CC1=CC(=C1C(=O)OC)O)OC[1][2]	

Table 1: Chemical Identifiers for **Sparassol**

Database Searching Strategies

Effective database searching is critical for accessing the wealth of existing knowledge on a compound. Researchers can utilize the identifiers listed in Table 1 to query a wide range of chemical and biological databases. Key databases for retrieving information on **Sparassol** include:

- PubChem: A comprehensive database of chemical molecules and their activities against biological assays.[3]
- ChEMBL: A database of bioactive molecules with drug-like properties.[2][5]
- CAS (SciFinder): A comprehensive database of chemical literature and substances.



- Wikipedia: Provides a general overview and can be a good starting point for basic information.[2]
- Wikidata: A structured database that can provide links to other resources.

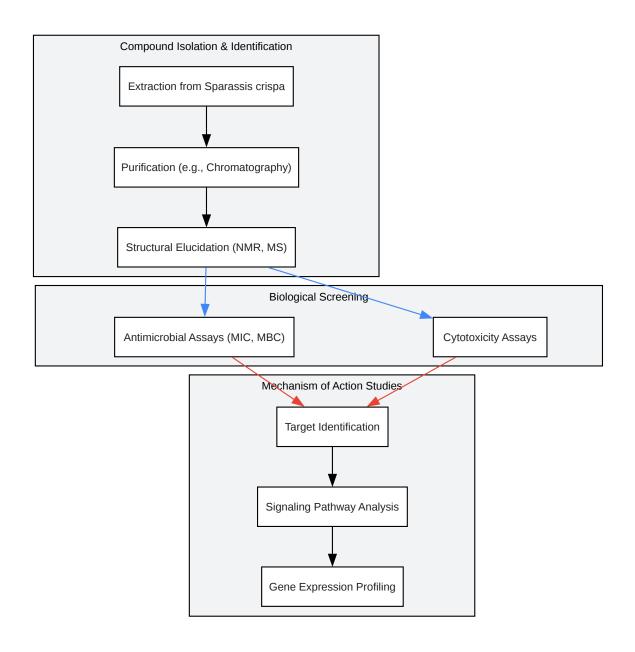
When conducting searches, it is advisable to use a combination of identifiers, including the IUPAC name, common name, and CAS number, to ensure a comprehensive retrieval of relevant information.

Biological Activity and Signaling Pathways

Sparassol has been primarily recognized for its antimicrobial properties. It exhibits both antibiotic and antifungal activities, making it a compound of interest for the development of new anti-infective agents.[2] The precise molecular mechanisms and signaling pathways through which **Sparassol** exerts its effects are areas of ongoing research.

To illustrate a generalized workflow for investigating the biological activity of a natural product like **Sparassol**, the following diagram outlines a typical experimental approach.





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Caption: A generalized workflow for the investigation of natural products.

Experimental Protocols



Detailed experimental protocols are essential for the replication and extension of scientific findings. While specific protocols for **Sparassol** research are found within individual publications, a general methodology for antimicrobial susceptibility testing is provided below as a representative example.

Determination of Minimum Inhibitory Concentration (MIC)

- Preparation of Stock Solution: A stock solution of Sparassol is prepared in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) at a high concentration.
- Preparation of Microbial Inoculum: A standardized suspension of the test microorganism (e.g., bacteria or fungi) is prepared to a specific cell density (typically measured by optical density at 600 nm).
- Serial Dilution: The **Sparassol** stock solution is serially diluted in a multi-well microtiter plate containing a suitable growth medium for the test organism.
- Inoculation: Each well is inoculated with the standardized microbial suspension.
- Incubation: The microtiter plate is incubated under appropriate conditions (temperature, time) for the growth of the microorganism.
- Determination of MIC: The MIC is determined as the lowest concentration of **Sparassol** that visibly inhibits the growth of the microorganism. This is typically assessed by visual inspection for turbidity or by measuring the absorbance at 600 nm.

This guide provides a foundational understanding of **Sparassol** for researchers. Further investigation into its specific mechanisms of action and potential therapeutic applications is warranted and can be built upon the information presented herein.

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